

Introduction: The Rise of a Strategic Building Block in Medicinal Chemistry

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Compound of Interest

Compound Name: 1-(Trifluoromethyl)cyclobutan-1-ol

Cat. No.: B1398825

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In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1] Among the vast arsenal of chemical motifs, fluorinated groups have gained prominence for their ability to confer unique properties such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability.[2] The 1-(trifluoromethyl)cyclobutyl group, in particular, has emerged as a compelling structural unit. It serves as a valuable bioisostere for the sterically demanding tert-butyl group, a common moiety in bioactive molecules.[3] This guide provides an in-depth analysis of **1-(Trifluoromethyl)cyclobutan-1-ol** (CAS No. 1098183-73-3), a key precursor for introducing this strategic group, focusing on its synthesis, properties, commercial availability, and critical considerations for its procurement and application in research and development.[4]

Physicochemical Profile and Synthetic Foundations

A thorough understanding of a building block's properties is fundamental to its effective application. **1-(Trifluoromethyl)cyclobutan-1-ol** is a tertiary alcohol whose utility is defined by the unique electronic and steric characteristics of the trifluoromethyl group.

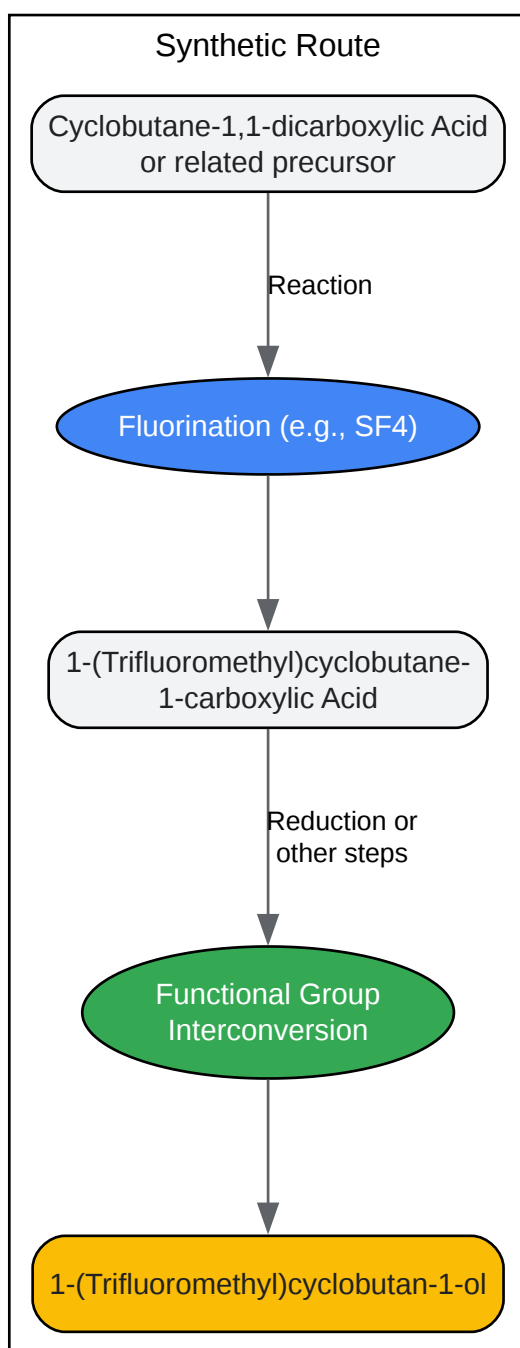
Key Physicochemical Properties

The essential properties of **1-(Trifluoromethyl)cyclobutan-1-ol** are summarized below, providing a baseline for its handling, characterization, and reaction planning.

Property	Value	Source
CAS Number	1098183-73-3	[4][5]
Molecular Formula	C ₅ H ₇ F ₃ O	[4]
Molecular Weight	140.105 g/mol	[4]
pKa (Predicted)	12.60 ± 0.20	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	4	[4]
Topological Polar Surface Area	20.2 Å ²	[4]

Synthetic Pathway Overview

The synthesis of trifluoromethylated cyclobutanes, including the title alcohol, often involves the deoxofluorination of a corresponding carboxylic acid precursor. A prevalent method employs sulfur tetrafluoride (SF₄) to convert a cyclobutanecarboxylic acid into the trifluoromethyl group. [3] The alcohol functionality can be introduced through various standard organic chemistry transformations. A generalized workflow for accessing such building blocks is illustrated below.



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Caption: Generalized synthetic workflow for 1-(Trifluoromethyl)cyclobutane derivatives.

This transformation is a cornerstone for producing a variety of these building blocks on a gram-to-multigram scale, enabling their use in extensive drug discovery programs.[3]

The Commercial Supplier Landscape

For researchers and drug development professionals, sourcing high-quality starting materials is a critical, non-trivial step. The availability of **1-(Trifluoromethyl)cyclobutan-1-ol** ranges from small, research-focused quantities to bulk amounts suitable for preclinical development. The supplier landscape can be broadly categorized into primary manufacturers and distributors.

Supplier Category	Description	Typical Scale	Key Considerations
Primary Manufacturers	Companies that synthesize the compound in-house. They often have greater control over quality and can support large-scale custom synthesis.	Grams to Multi-kilograms	Direct technical support, potential for custom specifications, scalability for future needs.
Distributors/Catalog Companies	Firms that source compounds from various manufacturers and offer them in a catalog format. Examples include Amerigo Scientific and BLD Pharm. [5] [6]	Milligrams to Grams	Wide selection of compounds, convenient online ordering, may require additional vetting for large or cGMP batches.
Chemical Marketplaces	Online platforms like LookChem that aggregate listings from numerous suppliers, providing a broad overview of availability. [7]	Varies widely	Useful for initial price and availability comparison; requires careful vetting of the actual end-supplier.

Representative Commercial Suppliers:

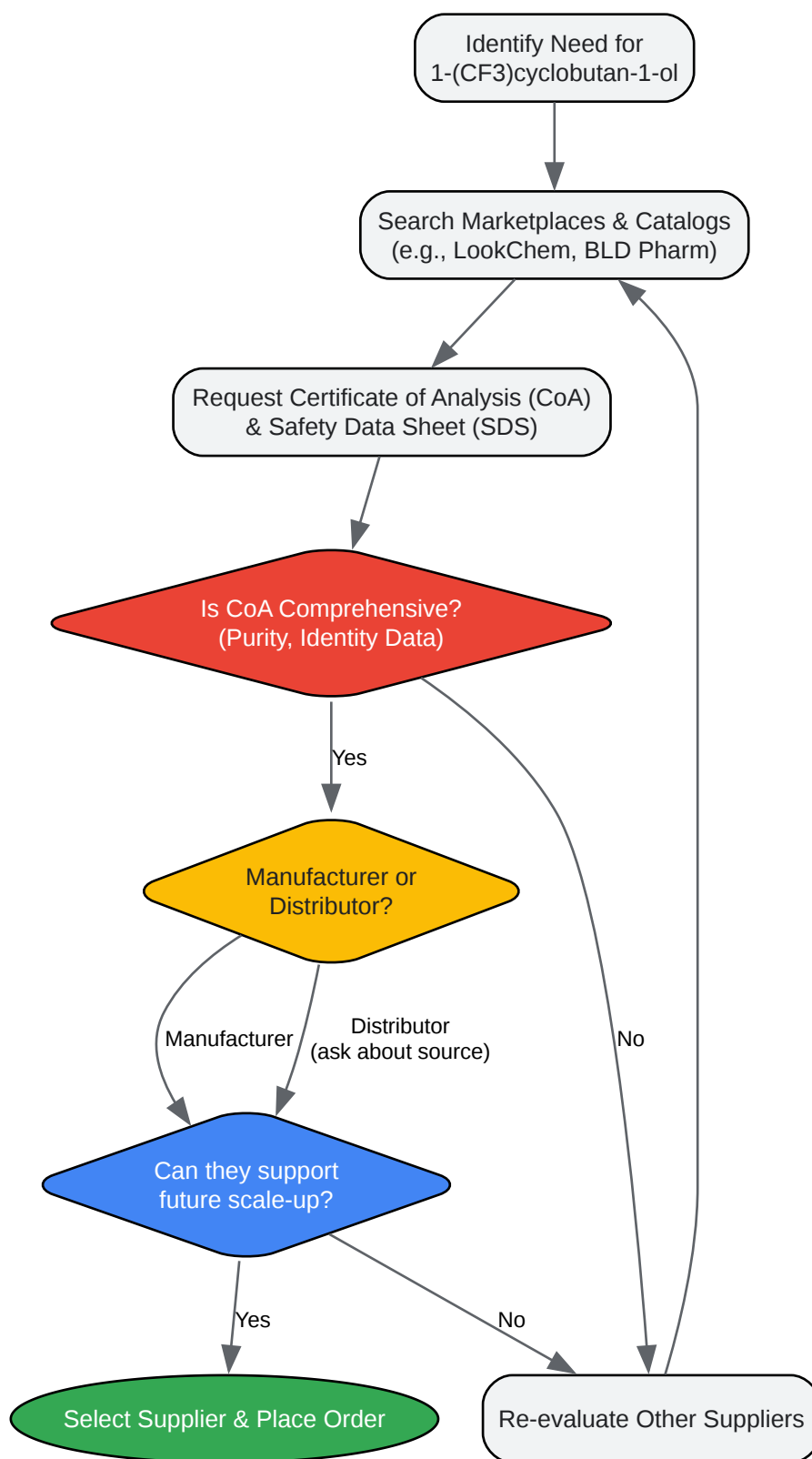
- BLD Pharm: Offers **1-(Trifluoromethyl)cyclobutan-1-ol**, often with options for cold-chain transportation to ensure stability.[\[5\]](#)
- Amerigo Scientific: A specialist distributor serving the life sciences that lists the compound as part of its portfolio.[\[6\]](#)

A Researcher's Guide to Procurement and Quality Validation

Navigating the supplier landscape requires a systematic approach to ensure the material procured is suitable for its intended use. Simply relying on the label is insufficient for rigorous scientific work.

Protocol 1: Supplier Selection and Vetting

Choosing the right supplier is the first line of defense against poor quality reagents. The following workflow provides a structured decision-making process.



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Caption: A decision workflow for vetting and selecting a chemical supplier.

Protocol 2: Incoming Material Quality Control (QC)

Upon receipt, the identity and purity of **1-(Trifluoromethyl)cyclobutan-1-ol** must be independently verified.

Objective: To confirm the structural identity and assess the purity of the commercially supplied material.

Methodology:

- Visual Inspection: Examine the material for expected physical state (likely a liquid or low-melting solid) and color.^[7] Note any inconsistencies with the supplier's description.
- Solubility Test: Confirm solubility in common organic solvents (e.g., CDCl₃, DMSO) to prepare for spectroscopic analysis.
- ¹H and ¹⁹F NMR Spectroscopy:
 - Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
 - Acquire a ¹H NMR spectrum. The spectrum should be consistent with the C₅H₇F₃O formula, showing signals corresponding to the cyclobutane ring protons and the hydroxyl proton.^[4] The integration of these signals should match the expected proton count.
 - Acquire a ¹⁹F NMR spectrum. This is a critical identity test. A single signal (singlet) is expected for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift will be characteristic of a trifluoromethyl group attached to a quaternary carbon.
- Mass Spectrometry (GC-MS or LC-MS):
 - Prepare a dilute solution of the sample.
 - Analyze via GC-MS (if volatile) or LC-MS.
 - The resulting mass spectrum should show a molecular ion peak (or related fragments, such as [M-H]⁻ or [M+H]⁺) consistent with the molecular weight of 140.105 g/mol.^[4] This analysis also serves as an excellent method for detecting volatile impurities.

Trustworthiness through Validation: This self-validating protocol ensures that the material used in subsequent experiments is of known quality, preventing the costly and time-consuming repetition of failed experiments due to impure reagents.

Applications in Drug Design and Development

The primary driver for the synthesis and supply of **1-(Trifluoromethyl)cyclobutan-1-ol** is its utility in introducing the 1-(trifluoromethyl)cyclobutyl moiety into drug candidates. This group is a bioisostere of the tert-butyl group, meaning it has a similar size and shape but different electronic properties that can be exploited to fine-tune a molecule's profile.[\[3\]](#)

Key Advantages in Medicinal Chemistry:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond, making the trifluoromethyl group highly resistant to metabolic degradation (e.g., P450-mediated oxidation).[\[2\]](#) Replacing a metabolically labile tert-butyl group can significantly increase a drug's half-life.[\[3\]](#)
- **Modulation of Lipophilicity:** The CF₃ group increases the lipophilicity (Hansch π value of +0.88) of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[\[2\]](#)
- **Altered Acidity/Basicity:** The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups, which can be used to optimize target binding or improve pharmacokinetic properties.[\[3\]](#)
- **Conformational Effects:** The rigid four-membered ring of the cyclobutane scaffold can lock a molecule into a specific conformation, potentially improving its binding affinity to a biological target.[\[8\]](#)

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for **1-(Trifluoromethyl)cyclobutan-1-ol** was not found in the initial search, general principles for handling fluorinated alcohols and information from related compounds provide a strong basis for safe practices.[\[9\]](#)[\[10\]](#)

- Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[10] Avoid contact with skin and eyes.[9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.[11]
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]

Conclusion

1-(Trifluoromethyl)cyclobutan-1-ol is more than just a chemical; it is a strategic tool for medicinal chemists and drug developers. Its ability to serve as a metabolically robust bioisostere for the tert-butyl group makes it a valuable building block for creating next-generation therapeutics. For researchers, a successful project hinges not only on innovative design but also on the diligent sourcing and validation of such critical reagents. By combining a comprehensive understanding of the supplier landscape with rigorous in-house quality control, scientists can confidently incorporate this powerful motif into their research and development programs, paving the way for the discovery of safer and more effective medicines.

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